

optimizing infusion protocols for Ethyl Daunorubicin administration

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Compound Focus: Ethyl Daunorubicin

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Daunorubicin Administration Protocols

The table below summarizes the core reconstitution and administration parameters for Daunorubicin hydrochloride [1] [2].

Parameter	Specification
Reconstitution Diluent	Sterile Water for Injection (4 mL per 20 mg vial) [1].
Final Preparation	Reconstituted solution is further diluted in IV fluid [1].
Compatible IV Fluids	5% Dextrose in Water (D5W) or Normal Saline (0.9% Sodium Chloride) [1].
Administration Route	Intravenous (IV) only. Not for IM, SC, or IT administration [1] [3] [2].
Infusion Method	Slow IV push or into the tubing of a freely flowing IV infusion [1] [4].
Infusion Time	Over 5 to 15 minutes [4].
Incompatibilities	Do not mix with Heparin or Dexamethasone in the same IV line [1].

Parameter	Specification
Stability & Handling	Protect from light. Stable for 24 hours at room temperature or 48 hours refrigerated after reconstitution [1].

Troubleshooting Common Issues

This FAQ section addresses specific problems users might encounter during experimentation.

Q1: What should I do if I observe precipitate formation or a color change in the solution?

- **Cause:** Instability can occur due to improper reconstitution, dilution, or mixing with incompatible solutions.
- **Action:** Discard the solution immediately. Do not use if the solution is discolored or contains particulate matter. Prepare a fresh vial, ensuring the use of correct diluents and aseptic technique [1].

Q2: What are the emergency procedures for accidental skin or tissue exposure (extravasation)?

- **Cause:** Leakage of the drug from the vein during infusion. Daunorubicin is a powerful vesicant [1] [2].
- **Action:**
 - Stop the infusion immediately.
 - Aspirate as much of the infiltrated drug as possible from the tissue.
 - Apply **cold compresses** to the site for several hours [1].
 - **Note:** Despite these measures, severe local reactions can occur, and skin grafting may be necessary [1].

Q3: Why is there a red discoloration in the subject's urine, and is this a concern?

- **Cause:** This is an expected, benign side effect from the drug's excretion and its reddish color.
- **Action:** No action is needed. Inform that this may persist for up to 72 hours after administration [1].

Q4: What are the critical dose-limiting toxicities I should monitor in preclinical models?

- **Myelosuppression:** This is the primary dose-limiting toxicity, characterized by a severe drop in white blood cells [1] [2].
- **Cardiotoxicity:** A unique and severe effect of anthracyclines. It can be acute (abnormal ECG, transient reduction in ejection fraction) or chronic (cumulative, dose-related congestive heart failure). The lifetime cumulative dose should not exceed **550 mg/m²** (or 400 mg/m² with prior radiation) [1] [2] [4].

Experimental Insights & Mechanisms

For your research context, understanding the drug's mechanism and its exploration in new areas is crucial.

Mechanism of Action Diagram The following diagram illustrates the multi-modal mechanism of action of Daunorubicin at the cellular level [1] [3] [2].

Novel Research Application: Targeting ENAH in Solid Tumors A recent (2025) study identified a novel, research-specific application for Daunorubicin. It was repurposed as a targeted inhibitor for the actin regulatory protein **ENAH** (Enabled homolog) in hepatocellular carcinoma (HCC) [5].

- **Experimental Finding:** Daunorubicin was shown to directly bind to ENAH, disrupting its interaction with ARHGAP9. This subsequently inhibits the **ERK1/2/c-Fos signaling pathway**, leading to suppressed cancer cell proliferation, migration, and increased apoptosis [5].
- **Research Workflow:** The discovery involved multi-omics analysis → structure-based virtual ligand screening → in vitro validation (CETSA, dose-response, migration/apoptosis assays) → in vivo confirmation in CDX and PDX models [5].
- **Key Experimental Note:** Sensitivity to Daunorubicin in this context was correlated with ENAH expression levels across different cell lines, highlighting the importance of biomarker selection in experimental design [5].

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